molecular formula C6H9N3O4 B14495052 [(2-Cyanoethyl)(nitro)amino]methyl acetate CAS No. 62984-41-2

[(2-Cyanoethyl)(nitro)amino]methyl acetate

Cat. No.: B14495052
CAS No.: 62984-41-2
M. Wt: 187.15 g/mol
InChI Key: TVFUVAORVCCWSE-UHFFFAOYSA-N
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Description

[(2-Cyanoethyl)(nitro)amino]methyl acetate is a chemical compound with the molecular formula C6H9N3O4 It is characterized by the presence of cyano, nitro, and amino functional groups attached to a methyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyanoethyl)(nitro)amino]methyl acetate typically involves the reaction of 2-cyanoethylamine with nitromethane in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Toluene or dichloromethane

    Catalyst: Tetrabutylammonium iodide (n-Bu4NI)

    Base: Potassium carbonate (K2CO3)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyanoethyl)(nitro)amino]methyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Iron (Fe), zinc (Zn), hydrochloric acid (HCl)

    Solvents: Toluene, dichloromethane, ethanol

Major Products

    Oxidation Products: Corresponding oxides

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(2-Cyanoethyl)(nitro)amino]methyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Cyanoethyl)(nitro)amino]methyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

[(2-Cyanoethyl)(nitro)amino]methyl acetate can be compared with similar compounds such as:

    Nitroethane: Similar in having a nitro group but lacks the cyano and amino functionalities.

    Cyanoethylamine: Contains the cyano and amino groups but lacks the nitro group.

    Methyl acetate: Simple ester without the additional functional groups.

Properties

CAS No.

62984-41-2

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

[2-cyanoethyl(nitro)amino]methyl acetate

InChI

InChI=1S/C6H9N3O4/c1-6(10)13-5-8(9(11)12)4-2-3-7/h2,4-5H2,1H3

InChI Key

TVFUVAORVCCWSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(CCC#N)[N+](=O)[O-]

Origin of Product

United States

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